molecular formula C6H8S2 B1212779 2-Vinyl-4H-1,3-dithiine CAS No. 80028-57-5

2-Vinyl-4H-1,3-dithiine

Cat. No. B1212779
CAS RN: 80028-57-5
M. Wt: 144.3 g/mol
InChI Key: XUKBDTUPIIADOP-UHFFFAOYSA-N
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Description

2-Vinyl-4H-1,3-dithiine is a chemical compound with the molecular formula C6H8S2 . It has an average mass of 144.258 Da and a monoisotopic mass of 144.006744 Da . It is also known by other names such as 2-Ethenyl-4H-1,3-dithiin and 2-ethenyl-4H-1,3-dithiine .


Molecular Structure Analysis

The molecular structure of 2-Vinyl-4H-1,3-dithiine consists of 6 carbon atoms, 8 hydrogen atoms, and 2 sulfur atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Vinyl-4H-1,3-dithiine include its molecular formula (C6H8S2), average mass (144.258 Da), and monoisotopic mass (144.006744 Da) .

Scientific Research Applications

Synthesis Techniques

2-Vinyl-4H-1,3-dithiine is involved in various synthesis techniques. A method for synthesizing symmetrical and unsymmetrical 1,4-dithiins, which are closely related to 2-Vinyl-4H-1,3-dithiine, has been developed using sulfur and alkynes in the presence of a rhodium complex (Arisawa et al., 2016). This highlights the role of 2-Vinyl-4H-1,3-dithiine in the field of organic synthesis.

Chemical Properties and Reactions

The chemistry of 4H-1,3-dithiins, including 2-Vinyl-4H-1,3-dithiine, is significant due to their bioactivity, unique structural features, potential superconducting properties, and chemical activity. This area encompasses the preparation, chemistry, and biological properties of these compounds (Freeman, 1990).

Agricultural Applications

In the context of agriculture, the effect of soybean oil on garlic volatile compounds has been studied, with 2-Vinyl-4H-1,3-dithiin being a significant volatile isolated by distillation. The presence of soybean oil increased the content of 2-Vinyl-4H-1,3-dithiin in the volatile isolates, indicating its relevance in the study of plant compounds and their interactions with other substances (Kim et al., 1995).

Industrial Synthesis

From an industrial perspective, 2-Vinyl-4H-1,3-dithiine is involved in the development of soluble and insoluble polymeric 1,3-dithiane reagents. These reagents have been used for supported organic synthesis and combinatorial chemistry, demonstrating the compound's utility in industrial chemical processes (Bertini et al., 2005).

Biotechnology and Health

In biotechnology, 2-Vinyl-4H-1,3-dithiine derivatives have been synthesized and assessed for anti-fungal activity using bioautography methods. The presence of the sulphoxide compound significantly increased anti-fungal activity, indicating potential applications in biotechnology and health sectors (Wijaya, 2000).

Sensor Technology

2-Vinyl-4H-1,3-dithiine derivatives have been used in the development of novel all-solid-state copper(II) microelectrodes based on dithiomacrocycle as a neutral carrier. These microelectrodes exhibit good linear response for copper ion detection, indicating the compound's relevance in sensor technology (Oliveira et al., 2006).

Mechanism of Action

A study has shown that 2-Vinyl-4H-1,3-dithiine, a bioavailable compound from garlic, inhibits vascular smooth muscle cells proliferation and migration by reducing oxidative stress .

Future Directions

The future directions of research on 2-Vinyl-4H-1,3-dithiine could include further investigation into its effects on vascular smooth muscle cells and its potential protective effects against arterial remodeling in hypertension .

properties

IUPAC Name

2-ethenyl-4H-1,3-dithiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKBDTUPIIADOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1SCC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000918
Record name 2-Ethenyl-4H-1,3-dithiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinyl-4H-1,3-dithiine

CAS RN

80028-57-5
Record name 2-Vinyl-[4H]-1,3-dithiin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80028-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinyl-4H-1,3-dithiin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080028575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenyl-4H-1,3-dithiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinyl-4H-1,3-dithiine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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